Cas no 1889427-08-0 (5-(oxolan-2-yl)-1,3-oxazol-2-amine)

5-(oxolan-2-yl)-1,3-oxazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(oxolan-2-yl)-1,3-oxazol-2-amine
- 1889427-08-0
- EN300-2001351
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- Inchi: 1S/C7H10N2O2/c8-7-9-4-6(11-7)5-2-1-3-10-5/h4-5H,1-3H2,(H2,8,9)
- InChI Key: CCADWMVAEDFWML-UHFFFAOYSA-N
- SMILES: O1CCCC1C1=CN=C(N)O1
Computed Properties
- Exact Mass: 154.074227566g/mol
- Monoisotopic Mass: 154.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 61.3Ų
5-(oxolan-2-yl)-1,3-oxazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2001351-0.5g |
5-(oxolan-2-yl)-1,3-oxazol-2-amine |
1889427-08-0 | 0.5g |
$1124.0 | 2023-09-16 | ||
Enamine | EN300-2001351-10.0g |
5-(oxolan-2-yl)-1,3-oxazol-2-amine |
1889427-08-0 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-2001351-1.0g |
5-(oxolan-2-yl)-1,3-oxazol-2-amine |
1889427-08-0 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-2001351-2.5g |
5-(oxolan-2-yl)-1,3-oxazol-2-amine |
1889427-08-0 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-2001351-5.0g |
5-(oxolan-2-yl)-1,3-oxazol-2-amine |
1889427-08-0 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-2001351-5g |
5-(oxolan-2-yl)-1,3-oxazol-2-amine |
1889427-08-0 | 5g |
$3396.0 | 2023-09-16 | ||
Enamine | EN300-2001351-10g |
5-(oxolan-2-yl)-1,3-oxazol-2-amine |
1889427-08-0 | 10g |
$5037.0 | 2023-09-16 | ||
Enamine | EN300-2001351-0.05g |
5-(oxolan-2-yl)-1,3-oxazol-2-amine |
1889427-08-0 | 0.05g |
$983.0 | 2023-09-16 | ||
Enamine | EN300-2001351-0.25g |
5-(oxolan-2-yl)-1,3-oxazol-2-amine |
1889427-08-0 | 0.25g |
$1078.0 | 2023-09-16 | ||
Enamine | EN300-2001351-0.1g |
5-(oxolan-2-yl)-1,3-oxazol-2-amine |
1889427-08-0 | 0.1g |
$1031.0 | 2023-09-16 |
5-(oxolan-2-yl)-1,3-oxazol-2-amine Related Literature
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1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
Additional information on 5-(oxolan-2-yl)-1,3-oxazol-2-amine
Recent Advances in the Study of 5-(Oxolan-2-yl)-1,3-oxazol-2-amine (CAS: 1889427-08-0): A Promising Scaffold in Medicinal Chemistry
The compound 5-(oxolan-2-yl)-1,3-oxazol-2-amine (CAS: 1889427-08-0) has recently emerged as a key scaffold in medicinal chemistry due to its versatile pharmacological properties. This heterocyclic structure, combining oxolane and oxazole moieties, has attracted significant attention for its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have elucidated its unique binding interactions with biological targets, paving the way for novel therapeutic interventions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a selective inhibitor of cyclin-dependent kinases (CDKs), with particular potency against CDK2 and CDK6. The researchers employed molecular docking and X-ray crystallography to reveal how the oxolane ring enhances target engagement through hydrophobic interactions, while the oxazol-2-amine moiety forms critical hydrogen bonds with the kinase hinge region. These findings suggest that 1889427-08-0 could serve as a valuable lead compound for cancer therapeutics.
In antimicrobial research, a team at the University of Cambridge reported in ACS Infectious Diseases (2024) that derivatives of 5-(oxolan-2-yl)-1,3-oxazol-2-amine exhibit remarkable activity against drug-resistant Gram-positive bacteria, including MRSA and VRE. The compound's mechanism appears to involve disruption of bacterial cell wall biosynthesis, with minimal cytotoxicity against mammalian cells. This dual functionality - combining antimicrobial potency with favorable safety profiles - positions 1889427-08-0 as a promising candidate for addressing the global antibiotic resistance crisis.
Synthetic accessibility represents another advantage of this scaffold. A recent Nature Protocols paper (2024) detailed an efficient three-step synthesis of 5-(oxolan-2-yl)-1,3-oxazol-2-amine derivatives with excellent yields (typically >85%). The protocol emphasizes green chemistry principles, using water as the primary solvent in key steps, which enhances the compound's appeal for industrial-scale production. This methodological advancement addresses previous challenges in the large-scale preparation of similar heterocyclic systems.
Looking forward, several pharmaceutical companies have included 1889427-08-0 derivatives in their preclinical pipelines. Patent filings from 2023-2024 reveal applications ranging from neurodegenerative diseases to antiviral therapies, with particular interest in its potential to cross the blood-brain barrier. However, researchers caution that further pharmacokinetic optimization may be needed to address the compound's moderate metabolic stability observed in primate studies.
The growing body of research on 5-(oxolan-2-yl)-1,3-oxazol-2-amine underscores its importance as a privileged structure in medicinal chemistry. Its combination of synthetic tractability, target versatility, and favorable physicochemical properties makes it an exceptionally valuable scaffold for future drug development across multiple therapeutic areas.
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